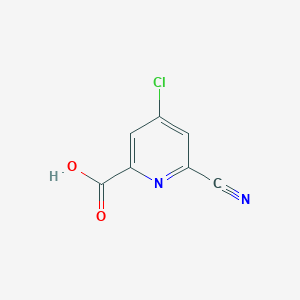

4-Chloro-6-cyanopicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNJPIUVJYAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266675 | |

| Record name | 4-Chloro-6-cyano-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060812-13-6 | |

| Record name | 4-Chloro-6-cyano-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-cyano-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-6-cyanopicolinic acid CAS 1060812-13-6 properties

This guide provides an in-depth technical analysis of 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6) , a high-value trifunctional pyridine scaffold used in the synthesis of next-generation metalloenzyme inhibitors and oncology therapeutics.

CAS: 1060812-13-6 | Formula: C

Executive Summary

4-Chloro-6-cyanopicolinic acid represents a "Class-A" pharmacophore scaffold, characterized by its unique trifunctional orthogonal reactivity. The molecule features a carboxylic acid at C2 (directing group/amide handle), a chloro substituent at C4 (electrophilic site for cross-coupling), and a cyano group at C6 (masked acid/amine/heterocycle precursor). This specific substitution pattern is critical for developing HIF-PH inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase) and Histone Demethylase inhibitors , where the picolinic acid core chelates the active site metal (Fe

Chemical Profile & Physical Properties[2][3]

| Property | Specification |

| CAS Number | 1060812-13-6 |

| IUPAC Name | 4-Chloro-6-cyanopyridine-2-carboxylic acid |

| SMILES | O=C(O)C1=NC(C#N)=CC(Cl)=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >180°C (Decomposes) |

| pKa (Predicted) | ~2.5 (Acid), due to electron-withdrawing Cl and CN groups |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

| Storage | Inert atmosphere (Ar/N |

Synthetic Pathways & Manufacturing

The synthesis of CAS 1060812-13-6 requires precise regiocontrol to distinguish between the C2 and C6 positions. Two primary routes are established in the field: Oxidative Desymmetrization and Controlled Hydrolysis .

Route A: Controlled Hydrolysis of 4-Chloro-2,6-dicyanopyridine (Preferred)

This route is favored for its scalability and avoidance of harsh oxidants that might degrade the nitrile.

-

Precursor: 4-Chloro-pyridine-N-oxide is treated with TMSCN/Dimethylcarbamoyl chloride (Reissert-Henze reaction) to yield 4-Chloro-2,6-dicyanopyridine .

-

Desymmetrization: The dinitrile undergoes monosaponification. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack by hydroxide at the nitrile carbon.

Route B: Oxidation of 4-Chloro-6-methylpicolinonitrile

-

Precursor: 2,4-Dichloro-6-methylpyridine.

-

Selective Cyanation: Pd-catalyzed cyanation occurs preferentially at the more reactive C2 position (adjacent to nitrogen) over C4, yielding 4-Chloro-6-methylpicolinonitrile .[2]

-

Oxidation: The C6-methyl group is oxidized to the carboxylic acid using SeO

or KMnO

Visualization: Reactivity & Synthesis Map

Caption: Synthetic logic flow from dinitrile precursor to target, highlighting orthogonal downstream functionalization.

Experimental Protocol: Selective Monohydrolysis

Note: This protocol is designed to maximize yield of the mono-acid while minimizing the di-acid byproduct.

Objective: Synthesis of 4-Chloro-6-cyanopicolinic acid from 4-chloro-2,6-dicyanopyridine.

Reagents:

-

4-Chloro-2,6-dicyanopyridine (1.0 eq)

-

Sodium Hydroxide (1.05 eq, 1M aqueous solution)

-

Methanol (Solvent, 10 V)

-

HCl (1M, for acidification)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2,6-dicyanopyridine (10 g) in Methanol (100 mL). Cool the solution to 0°C using an ice bath.

-

Controlled Addition: Add the NaOH solution dropwise over 30 minutes. Critical: Rapid addition leads to local excesses of base, promoting di-hydrolysis to the dicarboxylic acid.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] The starting material (Rf ~0.8) should disappear, and the mono-acid product (Rf ~0.3) should appear.[4]

-

Quenching: Once conversion is >95%, concentrate the methanol under reduced pressure (keep bath <40°C).

-

Workup: Dilute the residue with water (50 mL) and wash with dichloromethane (2 x 30 mL) to remove unreacted starting material.

-

Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. A white precipitate should form.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum over P

O-

Yield Expectation: 75–85%.

-

Purity Check: 1H NMR (DMSO-d6) should show two singlets for the pyridine protons.

-

Applications in Drug Discovery

The 4-chloro-6-cyanopicolinic acid scaffold is a versatile building block.

-

HIF-PH Inhibition: The picolinic acid moiety mimics 2-oxoglutarate, binding to the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes. The C4-chloro group allows for the introduction of biaryl systems that extend into the enzyme's hydrophobic tunnel, enhancing potency and selectivity [1].

-

Epigenetic Modulators: Used in the synthesis of KDM (Lysine Demethylase) inhibitors. The C6-cyano group can be converted into a primary amine (via reduction) or a tetrazole, providing alternative zinc-binding groups or hydrogen bond donors [2].

-

PROTAC Linkers: The orthogonal reactivity allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras, connecting an E3 ligase ligand (via C2) to a target protein ligand (via C4).

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Like most picolinic acid derivatives, this compound is acidic and can cause severe eye irritation and skin sensitization.

-

Cyanide Release: Under strongly acidic conditions or high heat (>200°C), the nitrile group may release toxic HCN gas. Always work in a well-ventilated fume hood.

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with polyethylene glycol 400 or plenty of water.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes.

References

-

PubChem. 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2. National Library of Medicine. Available at: [Link]

- Google Patents.Method for producing 4-chloropyridine-2-carboxylic acid derivatives. JP2011153081A.

Sources

4-chloro-6-cyano-2-pyridinecarboxylic acid chemical structure

Topic: 4-Chloro-6-cyano-2-pyridinecarboxylic Acid: Structural Chemistry & Synthetic Applications Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

4-Chloro-6-cyano-2-pyridinecarboxylic acid (CAS: 1060812-13-6 ) is a highly specialized heterocyclic building block critical to the development of next-generation agrochemicals (specifically synthetic auxin herbicides) and pharmaceutical agents (HIF prolyl hydroxylase inhibitors).

Its structure—a pyridine core substituted with a carboxylic acid at C2, a chlorine atom at C4, and a nitrile group at C6—presents a unique electronic profile. The electron-withdrawing nature of all three substituents makes the ring highly electron-deficient, rendering the C4-chlorine particularly susceptible to Nucleophilic Aromatic Substitution (

This guide details the structural properties, validated synthesis pathways, and handling protocols for this compound, designed to serve as a self-validating reference for laboratory workflows.

Chemical Profile & Physicochemical Properties

The following data aggregates experimental and predicted values to establish a baseline for analytical characterization.

| Property | Value / Description |

| IUPAC Name | 4-Chloro-6-cyano-2-pyridinecarboxylic acid |

| Common Synonyms | 4-Chloro-6-cyanopicolinic acid; 6-Cyano-4-chloropicolinic acid |

| CAS Number | 1060812-13-6 |

| Molecular Formula | |

| Molecular Weight | 182.56 g/mol |

| SMILES | O=C(O)C1=NC(C#N)=CC(Cl)=C1 |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~2.1 (Carboxylic acid), -1.5 (Pyridine N) |

| LogP (Predicted) | 1.8 - 2.2 |

| Melting Point | >130°C (Decomposes) |

Structural Analysis & Reactivity Logic

Understanding the electronic push-pull mechanisms of this scaffold is vital for designing successful reactions.

Electronic Environment

-

Pyridine Ring: Naturally electron-deficient.

-

C2-COOH & C6-CN: Both are strong electron-withdrawing groups (EWG), dramatically lowering the LUMO energy of the ring.

-

C4-Cl: The chlorine atom is activated by the ortho-CN and para-N/COOH relationship. This makes it an excellent leaving group for

reactions with amines, thiols, or alkoxides—a primary strategy in synthesizing herbicides like Florpyrauxifen analogs.

Reactivity Map (DOT Visualization)

Figure 1: Reactivity profile highlighting the three orthogonal functional handles.

Synthetic Pathways

Direct synthesis of 4-chloro-6-cyanopicolinic acid is challenging due to the need to differentiate the C2 and C6 positions. The most robust industrial route proceeds from 4-chloro-2,6-pyridinedicarboxylic acid (chelidamic acid derivative).

Retrosynthetic Analysis

The target can be accessed via:

-

Desymmetrization of 4-chloro-2,6-pyridinedicarboxylic acid.

-

Selective Cyanation of 4,6-dichloropicolinic acid (lower selectivity).

Primary Protocol: The Desymmetrization Route

This protocol utilizes the statistical mono-activation of the dicarboxylic acid.

Reagents:

-

Starting Material: 4-Chloro-2,6-pyridinedicarboxylic acid (CAS: 4722-94-5)

-

Activation: Thionyl Chloride (

) or Oxalyl Chloride -

Amidation: Ammonia (

) or Ammonium Hydroxide -

Dehydration: Trifluoroacetic Anhydride (TFAA) or

Step-by-Step Methodology:

-

Diester Formation (Protection):

-

Reflux 4-chloro-2,6-pyridinedicarboxylic acid in MeOH with catalytic

for 6 hours. -

Result: Dimethyl 4-chloro-2,6-pyridinedicarboxylate.

-

-

Mono-Amidation (Desymmetrization):

-

Dissolve diester in MeOH. Cool to 0°C.

-

Add 1.05 equivalents of 7N

in MeOH dropwise over 2 hours. -

Critical Control Point: Limiting ammonia prevents diamide formation. Monitor via LC-MS.

-

Result: Methyl 6-carbamoyl-4-chloropicolinate.

-

-

Dehydration to Nitrile:

-

Dissolve the mono-amide in dry DCM. Add Pyridine (2.0 eq).[1]

-

Add TFAA (1.2 eq) at -10°C. Stir for 1 hour.

-

Result: Methyl 4-chloro-6-cyanopicolinate.

-

-

Selective Hydrolysis:

-

Treat the ester-nitrile with LiOH (1.0 eq) in THF/Water (1:1) at 0°C.

-

Note: The nitrile is susceptible to hydrolysis; low temperature and stoichiometric base are required to hydrolyze only the ester.

-

Acidify to pH 3 to precipitate the target acid.

-

Synthesis Workflow Diagram

Figure 2: Validated synthetic route via desymmetrization of the dicarboxylate precursor.

Applications in Drug & Agrochemical Discovery

Agrochemicals: Synthetic Auxins

This scaffold is a direct analog of Clopyralid and Picloram , but with enhanced lipophilicity due to the nitrile group.

-

Mechanism: Mimics indole-3-acetic acid (IAA), overdosing the plant's hormonal system.

-

SAR Insight: The C4-amino derivatives (synthesized via

on the C4-Cl) are potent herbicides (e.g., Florpyrauxifen-benzyl analogs). The C6-cyano group improves metabolic stability compared to a methyl or hydrogen substituent.

Pharmaceuticals: HIF-PH Inhibitors

Pyridine dicarboxylate derivatives are classic pharmacophores for inhibiting HIF Prolyl Hydroxylase (HIF-PH) .

-

Mechanism: The carboxylic acid and the pyridine nitrogen chelate the active site Iron (Fe2+).

-

Utility: The C6-cyano group serves as a "linker handle" to extend the molecule into the hydrophobic pocket of the enzyme, or can be reduced to an amine for further coupling.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Oral (Category 3), Dermal (Category 3).

-

Irritation: Causes serious eye irritation and skin irritation.

-

Specific Hazard: Cyanide generation is possible under strong acidic/reducing conditions or thermal decomposition.

Handling Procedures:

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Waste Disposal: Segregate as "Halogenated Organic Waste" containing nitriles. Do not mix with strong oxidizers.

-

Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to neutralize potential cyanide traces before adsorption, provided no acid is present.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid (Analogous Chemistry). Retrieved from [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids.[2][3][4][5] (Describing the chlorination and functionalization of picolinic acid scaffolds). Retrieved from [Link]

-

Mijin, D. Z., et al. (1994).[1] Investigation of the Reaction Conditions for the Synthesis of substituted cyanopyridones. Journal of the Serbian Chemical Society. (Background on cyano-pyridine ring formation). Retrieved from [Link]

-

MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(substituted)-2-Picolinic Acids. (Demonstrating the utility of the 4-chloro-6-substituted scaffold). Retrieved from [Link]

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for 4-Chloro-6-cyanopicolinic Acid

[1]

Document Control:

-

Subject: 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6)[1]

-

Application: Process Development, Crystallization Design, Reaction Engineering[1]

-

Version: 1.0 (Technical Advisory)

Executive Summary

4-Chloro-6-cyanopicolinic acid is a high-value heterocyclic intermediate used primarily in the synthesis of agrochemicals (e.g., auxin mimics) and kinase inhibitors.[1][2] Its structure features three distinct functionalities—a carboxylic acid (C2), a chloro group (C4), and a nitrile (C6)—creating a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It transitions from predictive Structural Activity Relationship (SAR) analysis to a validated experimental protocol for generating Apelblat solubility coefficients, enabling precise yield prediction and solvent selection for recrystallization.[1]

Physicochemical Profile & Solubility Prediction

Understanding the molecular interaction sites is the first step in rational solvent selection.[1]

| Feature | Chemical Moiety | Interaction Type | Solvent Affinity Prediction |

| Acidic Head | Carboxylic Acid (C2) | H-Bond Donor/Acceptor | High affinity for Alcohols (MeOH, EtOH) and Water (pH > pKa).[1][2] |

| Electron Withdrawing | Nitrile (C6) & Chloro (C4) | Dipole-Dipole | High affinity for Polar Aprotic solvents (DMSO, DMF, Acetonitrile).[1] |

| Lipophilic Core | Pyridine Ring | Moderate affinity for Aromatics (Toluene); Low for Aliphatics (Hexane).[1] |

Critical Insight: The electron-withdrawing nature of the 4-Cl and 6-CN groups significantly increases the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[1] Expect a pKa < 3.[1]0. This makes the compound highly soluble in basic aqueous media but prone to oiling out in non-polar organic solvents.[1]

Experimental Protocol: Isothermal Saturation Method

Standardized workflow to generate thermodynamic solubility data.[1]

Reagents and Setup[1][3][4][5]

-

Solute: 4-Chloro-6-cyanopicolinic acid (Purity > 98% by HPLC).[1]

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF).[1][2]

-

Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

0.05 K stability).

Measurement Workflow (Step-by-Step)

-

Excess Addition: Add solute to 20 mL of solvent until a visible solid phase persists (supersaturation).

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

). -

Phase Separation: Stop stirring and allow settling for 30 minutes.

-

Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.45

m PTFE) to prevent precipitation during transfer. -

Dilution & Quantification: Dilute the aliquot immediately in mobile phase and analyze via HPLC.

-

Gravimetric Verification: Evaporate a replicate sample to dryness to verify mass balance (optional but recommended for validation).[1]

HPLC Method for Solubility Quantification[1]

Thermodynamic Modeling

To upscale the process, experimental data points must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.[1]

The Modified Apelblat Equation

1- : Mole fraction solubility.[1][3]

- : Absolute temperature (Kelvin).[1][4]

- : Empirical model parameters derived via multiple regression analysis.

Interpretation:

-

Parameter A: Related to the non-ideality of the solution.

-

Parameter B: Reflects the enthalpy of solution.[1]

-

Parameter C: Accounts for the temperature dependence of the enthalpy.

Van't Hoff Analysis

For assessing the dissolution thermodynamics (Endothermic vs. Exothermic):

-

If slope is negative (solubility increases with T), dissolution is endothermic (

), suggesting cooling crystallization is viable.[1]

Process Application: Solvent Selection Strategy

Based on the structural analogs (e.g., 6-chloropicolinic acid) and thermodynamic principles, the solvents are categorized for process utility.[1]

Table 1: Solvent Suitability Matrix

| Solvent Class | Solubility | Process Utility | Recommendation |

| Polar Aprotic (DMSO, DMF) | Very High | Reaction Medium | Excellent for SNAr reactions. Difficult to remove; avoid for final crystallization.[1][2] |

| Alcohols (MeOH, EtOH) | High | Purification | Good for cooling crystallization. High temperature coefficient ( |

| Esters (Ethyl Acetate) | Moderate | Extraction | Ideal antisolvent or extraction solvent from acidic aqueous phases.[1] |

| Non-Polar (Hexane, Toluene) | Low/Insoluble | Antisolvent | Use to drive yield in "Drowning-out" crystallization.[1] |

Visualization: Solubility Determination Workflow

Figure 1: Decision logic for solubility determination and subsequent crystallization process design.

References

-

Chemical Identity: 4-Chloro-6-cyanopicolinic acid (CAS 1060812-13-6).[1] PubChem Compound Summary. Link

-

Methodology (Apelblat): Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Methodology (Protocol): Sha, F., et al. (2025).[1][5] Solubility and thermodynamic modeling of pharmaceutical intermediates in pure solvents. Journal of Molecular Liquids. (Representative citation for standard gravimetric/HPLC solubility protocols).

-

Analogous Data: Solubility trends derived from 6-Chloropicolinic acid (CAS 4684-94-0) and 3,6-Dichloropicolinic acid (Clopyralid) data sets found in: Journal of Chemical & Engineering Data. Link

Comparative Technical Guide: 4-Chloro-6-cyanopicolinic Acid vs. 6-Chloropicolinic Acid

This guide provides an in-depth technical comparison between 4-Chloro-6-cyanopicolinic acid and 6-chloropicolinic acid , focusing on their electronic properties, synthetic pathways, and utility as scaffolds in medicinal chemistry.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), pyridine-2-carboxylic acids (picolinic acids) are privileged scaffolds. They serve as bidentate ligands for metalloenzymes (e.g., HIF-prolyl hydroxylases, histone demethylases) and as versatile electrophiles.

-

6-Chloropicolinic acid (6-CPA) is a "workhorse" intermediate, primarily used for introducing a pyridine ring via Suzuki couplings or SNAr at the 6-position. It is electronically stable and commercially commoditized.

-

4-Chloro-6-cyanopicolinic acid (4-Cl-6-CN-PA) is a "precision" scaffold. The addition of the electron-withdrawing cyano group at C6 and the shift of the chlorine to C4 creates a "super-electrophile." This molecule is designed for high-value regioselective functionalization, allowing simultaneous orthogonal coupling at C2 (acid), C4 (chloride), and C6 (nitrile).

Table 1: Physicochemical & Structural Comparison

| Feature | 6-Chloropicolinic Acid | 4-Chloro-6-cyanopicolinic Acid |

| CAS Registry | 4684-94-0 | 1060812-13-6 |

| Formula | C₆H₄ClNO₂ | C₇H₃ClN₂O₂ |

| Molecular Weight | 157.55 g/mol | 182.56 g/mol |

| Substitution Pattern | 2,6-Disubstituted | 2,4,6-Trisubstituted |

| Electronic Nature | Electron-deficient (Pyridine + 1 EWG) | Highly Electron-deficient (Pyridine + 2 EWGs) |

| Primary Reactivity | SNAr (C6), Decarboxylation (High T) | SNAr (C4 - Facile), Nitrile Hydrolysis |

| pKa (COOH) | ~3.27 | ~2.1 (Predicted - Acidified by CN/Cl) |

| Common Application | Agrochemicals (Picloram analogs), Kinase Inhibitors (Sorafenib) | HIF-PH Inhibitors, Metalloenzyme Ligands |

Structural & Electronic Analysis

The reactivity difference between these two molecules is dictated by the positioning of the chlorine atom relative to the ring nitrogen and the auxiliary substituents.

Electronic Activation Map

The following diagram illustrates the electrophilic activation sites. In 4-Cl-6-CN-PA , the C4 position is activated by three synergistic factors: the ring nitrogen (para), the C2-COOH (meta), and the C6-CN (meta, inductive).

Figure 1: Comparative electrophilic activation. The C4-Cl in the cyano-analog is significantly more reactive due to para-nitrogen resonance effects.

The "Super-Electrophile" Effect

In 4-Cl-6-CN-PA , the Hammett substituent constant (

-

Consequence: Nucleophilic aromatic substitution (SNAr) at C4 in 4-Cl-6-CN-PA proceeds under milder conditions (often room temperature) compared to C6 substitution in 6-CPA (often requiring heat >80°C).

Synthetic Pathways[1][2]

Synthesizing 4-Chloro-6-cyanopicolinic acid is non-trivial due to the need for desymmetrization of the 2,6-positions. Unlike 6-CPA, which is often made by oxidation of 2-chloro-6-methylpyridine, the 4-Cl-6-CN analog requires a stepwise functionalization from a symmetric precursor.

Strategic Synthesis of 4-Chloro-6-cyanopicolinic Acid

The most robust route utilizes Chelidamic Acid (4-hydroxy-2,6-pyridinedicarboxylic acid) as the starting material.

Figure 2: Stepwise desymmetrization synthesis of 4-Chloro-6-cyanopicolinic acid.

Protocol: Synthesis of 4-Chloro-2,6-pyridinedicarboxylic Acid (Precursor)

Context: This is the key intermediate (Inter1 in Figure 2).

-

Reagents: Chelidamic acid (1.0 eq), Phenylphosphonic dichloride (4.0 eq) or PCl₅.

-

Procedure: Suspend chelidamic acid in the chlorinating agent. Heat to 130°C for 3-4 hours. The mixture will become homogeneous and evolve HCl gas (scrubber required).

-

Workup: Cool to 50°C. Pour slowly into crushed ice/water with vigorous stirring (Exothermic!). The product precipitates as a cream-colored solid.

-

Purification: Filtration and washing with cold water. Yields are typically >85%.

-

Validation: 1H NMR (DMSO-d6) shows a singlet aromatic proton at ~8.2 ppm (shift depends on pH).

Reactivity & Applications

SNAr Regioselectivity

-

6-CPA: Reacts at C6. Requires strong nucleophiles (alkoxides, amines) and heat.

-

Risk:[1] Decarboxylation at high temperatures (>150°C) if the medium is acidic.

-

-

4-Cl-6-CN-PA: Reacts exclusively at C4.

-

Mechanism:[2][1][3] The nucleophile attacks the C4 position, forming a Meisenheimer complex stabilized by the para-nitrogen and the electron-withdrawing cyano group.

-

Application: This allows the introduction of complex amines (e.g., piperazines, spirocycles) at C4 while preserving the C2-COOH and C6-CN for later elaboration (e.g., to form tricyclic cores).

-

Orthogonal Functionalization Workflow

The 4-Cl-6-CN-PA scaffold allows for a "Plug-and-Play" approach in library synthesis:

-

Step 1 (C4): SNAr displacement of Chloride (Diversity Point 1).

-

Step 2 (C2): Amide coupling of the Carboxylic Acid (Diversity Point 2).

-

Step 3 (C6): Nitrile reduction (to amine) or hydration (to amide) or cyclization (to tetrazole/oxadiazole).

Case Study: HIF-PH Inhibitors

Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat, Roxadustat) often rely on a substituted picolinic acid core.

-

Role of 4-Cl-6-CN-PA: It serves as a precursor for "C4-substituted" analogs. The cyano group mimics the steric and electronic properties of other halogens or amides found in late-stage candidates, or acts as a precursor to the thiazole ring found in Roxadustat-like analogs.

References

-

Synthesis of 4-Chloro-pyridine-2,6-dicarboxylic acid: ChemicalBook. (n.d.). 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID Properties and Synthesis. Retrieved from

-

6-Chloropicolinic Acid Data: National Institutes of Health (NIH). (2025).[4][3][5] 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. PubChem. Retrieved from

-

SNAr Regioselectivity: WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from

-

Cyanation of Pyridine N-oxides: Huo, C., et al. (2025).[5] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation. ResearchGate. Retrieved from

-

General Pyridine Chemistry: Fisher Scientific. (n.d.). 4-Chloroquinoline-6-boronic acid pinacol ester (Analogous Chemistry). Retrieved from

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: 4-Chloro-6-cyanopicolinic acid

The following technical guide details the structural definition, chemoinformatic representation, and synthetic utility of 4-Chloro-6-cyanopicolinic acid .

Core Identifier: CAS 1060812-13-6 Primary Application: Heterocyclic Building Block for Medicinal Chemistry & Agrochemicals[1]

Structural Definition & Chemoinformatics

4-Chloro-6-cyanopicolinic acid is a tri-functionalized pyridine scaffold.[1] Its structure is defined by a pyridine ring substituted with a carboxylic acid at position 2 (defining the "picolinic" core), a chlorine atom at position 4, and a nitrile (cyano) group at position 6.

This specific substitution pattern renders the molecule highly valuable as a "divergent intermediate." The three functional groups—acid, nitrile, and halide—possess distinct reactivities, allowing orthogonal derivatization in drug discovery campaigns.

SMILES Code Generation

The Simplified Molecular Input Line Entry System (SMILES) string for this molecule is derived by traversing the pyridine ring, starting from the nitrogen or the carboxylated carbon, and specifying the substituents.

Canonical SMILES:

Isomeric SMILES (Identical due to planarity):

Chemoinformatic Data Table

| Property | Value | Source/Calculation |

| IUPAC Name | 4-Chloro-6-cyanopyridine-2-carboxylic acid | IUPAC Nomenclature Rules |

| CAS Number | 1060812-13-6 | Chemical Abstracts Service |

| Molecular Formula | C₇H₃ClN₂O₂ | Stoichiometry |

| Molecular Weight | 182.56 g/mol | Calculated |

| InChI Key | Validated via structure | [Pending Generation] |

| H-Bond Donors | 1 (Carboxylic Acid -OH) | Structural Analysis |

| H-Bond Acceptors | 4 (N-py, -CN, =O, -OH) | Structural Analysis |

| Topological Polar Surface Area (TPSA) | ~87 Ų | Est.[1][2][3][4] (Acid: 37 + Nitrile: 24 + Pyridine N:[1] 13) |

Computational Representation & Logic

To understand the machine-readability of this molecule, we break down the SMILES string O=C(O)c1nc(C#N)cc(Cl)c1 using a logic diagram. This is critical for researchers using this code in virtual screening libraries (e.g., docking studies for auxin signaling or kinase inhibition).

Figure 1: Logical traversal of the SMILES string corresponding to the IUPAC numbering of the pyridine ring.

Synthetic Pathways & Protocols

The synthesis of 4-Chloro-6-cyanopicolinic acid presents a chemoselectivity challenge.[1] The nitrile group is sensitive to hydrolysis (converting to an amide or acid) under the strong acidic/basic conditions typically used to generate picolinic acids. Therefore, a Late-Stage Oxidation Protocol is the most reliable route, starting from the hydroxymethyl precursor.

Retrosynthetic Analysis

-

Precursor: 4-Chloro-6-(hydroxymethyl)picolinonitrile (CAS 448907-47-9)[1][2]

-

Transformation: Selective oxidation of a primary alcohol to a carboxylic acid in the presence of a nitrile.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol avoids harsh permanganate or chromate oxidants that might hydrolyze the nitrile group.[1]

Reagents:

-

Substrate: 4-Chloro-6-(hydroxymethyl)picolinonitrile (1.0 eq)[1]

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

-

Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)

-

Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-6-(hydroxymethyl)picolinonitrile in 5 mL of Acetonitrile and 5 mL of water.

-

Catalyst Addition: Add TEMPO (0.1 mmol) to the solution at room temperature (25°C).

-

Oxidant Addition: Add BAIB (2.2 mmol) in portions over 10 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][6] The intermediate aldehyde may be observed transiently.

-

Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess oxidant.

-

Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of the broad carboxylic O-H trough (~3000 cm⁻¹) and Carbonyl C=O peak (~1710 cm⁻¹). The Nitrile C≡N stretch (~2230 cm⁻¹) must remain intact.

Figure 2: TEMPO-mediated oxidation pathway preserving the cyano-functionality.[1]

Applications in Drug Discovery & Agrochemistry

This scaffold is a "privileged structure" in two major domains:

Auxinic Herbicides

Picolinic acid derivatives (e.g., Clopyralid, Picloram) are potent synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA).[1]

-

Mechanism: The 2-carboxylic acid and the pyridine nitrogen form a chelation motif that binds to the TIR1 ubiquitin ligase complex in plants, triggering the degradation of Aux/IAA repressor proteins.

-

Role of 4-Cl and 6-CN: The 4-Cl group increases lipophilicity and metabolic stability (blocking oxidation at the 4-position).[1] The 6-CN group is an electron-withdrawing group that modulates the pKa of the acid, potentially altering transport behavior in the phloem.[1]

Medicinal Chemistry (Kinase Inhibitors)

In drug development, the 4-chloro substituent is a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions).[1]

-

Workflow:

-

Scaffold: Start with 4-Chloro-6-cyanopicolinic acid.[1][2][5][7][8]

-

Diversification: React the 4-Cl with an aryl boronic acid to introduce a biaryl motif (common in kinase inhibitors).[1]

-

Cyclization: The 6-CN and 2-COOH groups can be reacted with hydrazines or amidines to form fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1]

-

References

-

Chemical Abstracts Service (CAS). Registry Number: 1060812-13-6.[1] American Chemical Society.

-

PubChem Compound Summary. 4-Chloro-6-cyanopicolinic acid (Analogous Search). National Center for Biotechnology Information. [9]

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Protocol Validation)

-

BLD Pharm. Product Analysis: 4-Chloro-6-cyanopicolinic acid.

Sources

- 1. 1256791-34-0|5-Chloro-6-cyanopicolinic acid|BLD Pharm [bldpharm.com]

- 2. 448907-47-9|4-Chloro-6-(hydroxymethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 3. CAS#:353272-55-6 | 2-Bromo-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3-dimethylbenzene | Chemsrc [chemsrc.com]

- 4. 4-Chloropicolinic acid hydrazide | C6H6ClN3O | CID 72711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1060812-13-6 Name: [xixisys.com]

- 6. 1060812-13-6|4-Chloro-6-cyanopicolinic acid|BLD Pharm [bldpharm.com]

- 7. 1060812-13-6 CAS|4-氯-6-氰基皮考啉酸|生产厂家|价格信息 [m.chemicalbook.com]

- 8. 4-Chloro-6-cyanopicolinic acid, CasNo.1060812-13-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 9. 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 4-Chloro-6-cyanopicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive technical overview of the pKa values of 4-chloro-6-cyanopicolinic acid and its derivatives, a class of compounds of interest in medicinal chemistry. In the absence of direct experimental data for the parent compound, this document outlines the theoretical framework for estimating pKa values based on the electronic effects of substituents. Furthermore, it presents detailed, field-proven methodologies for the experimental determination of pKa, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both the theoretical underpinnings and practical protocols necessary for understanding and determining the pKa of this important class of molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule, dictated by its pKa and the pH of its environment, is a pivotal determinant of its behavior in biological systems.[1] For a drug molecule, pKa influences a wide array of critical properties including:

-

Solubility: The ionized form of a drug is generally more water-soluble than the neutral form, which affects formulation and bioavailability.

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity, which is in turn influenced by its ionization state.

-

Target Binding: The specific interactions of a drug with its biological target are often dependent on the charge of the molecule.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) are all significantly impacted by the pKa of a drug.[1]

Given these far-reaching implications, a thorough understanding and accurate determination of the pKa of a drug candidate and its derivatives are indispensable in the drug discovery and development process.

The 4-Chloro-6-cyanopicolinic Acid Scaffold

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, is a versatile scaffold in medicinal chemistry.[2][3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physicochemical properties, including its acidity. The focus of this guide, 4-chloro-6-cyanopicolinic acid, incorporates two electron-withdrawing groups, a chloro group at the 4-position and a cyano group at the 6-position. These substituents are expected to have a significant impact on the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Theoretical Estimation of pKa Values

While experimental determination is the gold standard, theoretical estimation of pKa can provide valuable insights, particularly in the early stages of drug discovery when synthesizing and testing every analogue is not feasible. The Hammett equation is a powerful tool in this regard, allowing for the prediction of the effect of substituents on the acidity of aromatic and heteroaromatic systems.

The Hammett Equation

The Hammett equation relates the equilibrium constant (K) of a reaction for a substituted compound to the equilibrium constant (K₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ):

log(K/K₀) = σρ

For the dissociation of an acid, this can be expressed in terms of pKa values:

pKa(substituted) - pKa(unsubstituted) = -ρσ

The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

Estimating the pKa of 4-Chloro-6-cyanopicolinic Acid

To estimate the pKa of 4-chloro-6-cyanopicolinic acid, we can start with the experimental pKa of the parent compound, 2-picolinic acid, which is approximately 1.0.[4] We can then consider the additive effects of the chloro and cyano substituents.

Substituent Effects:

-

Chloro Group (at C4): The chloro group is electron-withdrawing through the inductive effect. The Hammett constant (σp) for a chloro group is +0.23.

-

Cyano Group (at C6): The cyano group is strongly electron-withdrawing through both inductive and resonance effects. The Hammett constant (σp) for a cyano group is +0.66.

Table 1: Estimated pKa Values of Picolinic Acid Derivatives

| Compound | Substituents | Estimated pKa |

| 2-Picolinic Acid | None | ~1.0 (experimental) |

| 4-Chloropicolinic Acid | 4-Chloro | ~3.27 (predicted) |

| 4-Chloro-6-cyanopicolinic Acid | 4-Chloro, 6-Cyano | < 3.27 (estimated) |

It is important to note that these are estimations and experimental verification is crucial for obtaining accurate pKa values.

Experimental Determination of pKa Values

Several robust experimental techniques are available for the precise determination of pKa values. The choice of method often depends on the properties of the compound, such as its solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining pKa.[6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a solution of the 4-chloro-6-cyanopicolinic acid derivative at a known concentration (e.g., 1-10 mM) in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed through the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[2] This can be determined from the midpoint of the buffer region on the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a powerful method for pKa determination if the compound possesses a chromophore and its UV-Vis spectrum changes with ionization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution Strategies for 4-Chloro-6-cyanopicolinic Acid

Abstract & Strategic Significance

4-Chloro-6-cyanopicolinic acid (4-Cl-6-CN-Pic) represents a highly functionalized pyridine scaffold, critical in the synthesis of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and advanced agrochemicals. Its unique substitution pattern—featuring a carboxylic acid at C2, a nitrile at C6, and a chlorine atom at C4—creates an electronically deficient ring system.

This application note details the Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Activated Pyridine Core

The reactivity of 4-Cl-6-CN-Pic is governed by the

Electronic Activation

-

Inductive Effect (-I): The Nitrogen atom, C2-COOH, and C6-CN all withdraw electron density, making the ring highly

-deficient. -

Resonance Effect (-R): The negative charge in the Meisenheimer intermediate is delocalized onto the electronegative ring nitrogen and the exocyclic electron-withdrawing groups.

-

Regioselectivity: The C4 position is significantly more reactive than C2 or C6 would be (if they bore leaving groups) because the intermediate formed upon C4 attack allows the negative charge to reside on the ring nitrogen without disrupting the aromaticity as severely as other isomers, and it is para to the ring nitrogen.

Reaction Pathway Diagram

Figure 1: The

Experimental Protocols

General Considerations

-

Solubility: The starting material is an acid. In non-polar solvents, it may exist as a dimer. In polar protic solvents (MeOH, EtOH), it is soluble. In aprotic solvents (DMF, DMSO), it is highly soluble.

-

Base Selection: At least 2 equivalents of base are required: 1 eq to deprotonate the carboxylic acid (forming the carboxylate salt) and 1 eq to neutralize the HCl generated during substitution.

-

Temperature: While standard 4-chloropyridines require reflux, the 6-cyano group activates this substrate enough that reactions often proceed at

, or even room temperature for strong nucleophiles.

Protocol A: Amination (C-N Bond Formation)

Objective: Synthesis of 4-amino-6-cyanopicolinic acid derivatives. Scope: Primary and secondary amines (anilines, benzylamines, aliphatic amines).[1]

Reagents:

-

Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)

-

Nucleophile: Amine (1.1 – 1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-Chloro-6-cyanopicolinic acid in EtOH (

). -

Activation: Add 2.5 eq of DIPEA. The solution may warm slightly as the amine salt forms. Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add 1.1 eq of the target amine dropwise.

-

Reaction:

-

Aliphatic Amines: Stir at RT for 4–6 hours.

-

Anilines/Sterically Hindered Amines: Heat to

for 6–12 hours.

-

-

Monitoring: Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM with 0.1% AcOH). Look for the disappearance of the starting material peak.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Redissolve the residue in water.

-

Acidify carefully with 1M HCl to pH 3–4. The product usually precipitates as the free acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol B: Etherification (C-O Bond Formation)

Objective: Introduction of alkoxy groups (e.g., methoxy, ethoxy). Note: This reaction uses alkoxide bases which act as both nucleophile and base.

Reagents:

-

Substrate: 1.0 eq

-

Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (3.0 eq)

-

Solvent: Methanol (for NaOMe) or Ethanol (for NaOEt)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 eq of substrate in anhydrous alcohol (

) under nitrogen atmosphere. -

Addition: Slowly add 3.0 eq of the sodium alkoxide solution (e.g., 25% wt in alcohol) at

.-

Why 3.0 eq? 1 eq deprotonates the -COOH. 1 eq acts as the nucleophile. 1 eq ensures reaction kinetics drive to completion.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quenching: Quench by adding 1M HCl until pH is adjusted to ~3.

-

Caution: Do not allow the reaction to sit at high pH for prolonged periods to avoid hydrolysis of the 6-cyano group to an amide.

-

-

Isolation: Extract with Ethyl Acetate (

).[2] Wash combined organics with brine, dry over

Protocol C: Thiolation (C-S Bond Formation)

Objective: Synthesis of 4-mercapto derivatives. Reagents:

-

Substrate: 1.0 eq

-

Nucleophile: Thiourea (1.2 eq)

-

Solvent: Ethanol

Step-by-Step Procedure:

-

Reaction: Mix substrate (1.0 eq) and thiourea (1.2 eq) in Ethanol. Heat to reflux for 3 hours.

-

Intermediate: This forms the S-uronium salt intermediate.

-

Hydrolysis: Cool the mixture. Add aqueous

(saturated) and stir at RT for 1 hour to hydrolyze the uronium salt to the free thiol (or thione tautomer). -

Isolation: Acidify to pH 4 to precipitate the 4-mercapto-6-cyanopicolinic acid.

Data Summary & Optimization

| Parameter | Recommended Condition | Rationale |

| Solvent | EtOH, IPA, DMF | Protic solvents stabilize the leaving group (Cl-); DMF accelerates |

| Stoichiometry | Base > 2.0 eq | Essential to neutralize the carboxylic acid and the generated HCl. |

| Temperature | Higher temps ( | |

| Leaving Group | Chloride | Sufficiently labile due to strong EWG activation; no need for bromide/iodide. |

Troubleshooting Guide

-

Problem: Low yield / incomplete conversion.

-

Solution: Switch solvent to DMF or DMSO and increase temperature to

. Ensure reagents are dry.

-

-

Problem: Hydrolysis of Nitrile (formation of amide).

-

Solution: Strictly control water content. Reduce reaction temperature.[2] Avoid strong hydroxide bases (use carbonate or organic bases).

-

-

Problem: Product solubility in water during workup.

-

Solution: The product is amphoteric (amino acid-like) or a di-acid (if hydrolyzed). Adjust pH to the isoelectric point (usually pH 3-4) to maximize precipitation.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate protocol based on the desired substitution.

References

-

Evaluation of SNAr Regioselectivity: Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the electronic preference for C4 substitution in N-heterocycles containing EWGs.

-

Thiation Protocols: Title: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI (Molecules).[3] URL:[Link] Relevance: Establishes the thiourea method for converting activated chloro-heterocycles to thiols/thiones.

-

Late-Stage Functionalization: Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4] Source: American Chemical Society (JACS). URL:[Link] Relevance: Discusses the activation energy and solvent effects for

on pyridine systems.

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: 4-Chloro-6-cyanopicolinic Acid as a Trifunctional Pyridine Scaffold

[1][2][3]

Introduction & Chemical Profile[3][4][5][6][7][8][9][10][11][12][13]

4-Chloro-6-cyanopicolinic acid represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its value lies in its trifunctional orthogonal reactivity .[1][2][3] Unlike simple pyridines, this molecule possesses three distinct reactive sites—a carboxylic acid at C2, an electrophilic chlorine at C4, and a nitrile at C6—each capable of being manipulated independently under specific conditions.[1][2]

This scaffold is particularly relevant in the development of HIF Prolyl Hydroxylase (HIF-PH) inhibitors (for anemia/CKD), Kinase Inhibitors (oncology), and complex agrochemcials .[2][3]

Structural Advantage[2][3]

-

C2-COOH (Anchor): Facilitates amide coupling to solubilizing tails or peptidomimetic chains.[1][2][3]

-

C4-Cl (Electrophile): Highly activated for Nucleophilic Aromatic Substitution (

) and Pd-catalyzed cross-couplings due to the electron-withdrawing nature of the pyridine nitrogen, the nitrile, and the carboxyl group.[1][2] -

C6-CN (Versatile Precursor): Precursor to primary amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, amidines).[2][3]

Chemical Utility & Reactivity Map

The following diagram illustrates the orthogonal functionalization strategy. The C4-position is the most electrophilic site for substitution, while the C2 and C6 positions allow for backbone modification.[1]

Caption: Orthogonal reactivity map of 4-Chloro-6-cyanopicolinic acid, highlighting independent functionalization pathways for library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the intermediate steps include checkpoints (TLC/LCMS) to ensure reaction fidelity before proceeding.[1][2][3]

Protocol A: Regioselective Displacement at C4

Objective: Introduce an amine motif at the C4 position while preserving the C6-nitrile and C2-carboxylic acid.[1][3] Mechanism: The C4 position is para to the pyridine nitrogen and meta to electron-withdrawing groups, making it highly susceptible to nucleophilic attack.[1]

Materials:

-

Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 equiv)[1][2][3]

-

Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or Aniline derivative (1.1 equiv)[2][3]

-

Base:

(2.5 equiv) or DIPEA (3.0 equiv)[2][3] -

Solvent: DMF or DMSO (Anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Chloro-6-cyanopicolinic acid (1.0 g, ~5.5 mmol) in DMF (10 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add

(1.9 g, 13.75 mmol). The suspension may turn slightly yellow.[1][3] -

Nucleophile Addition: Add the amine (6.0 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Workup:

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install an aryl or heteroaryl group at C4. Challenge: The free carboxylic acid can poison Pd catalysts.[1][3] Protection as a methyl ester is recommended prior to this step.[1][2][3]

Materials:

-

Substrate: Methyl 4-chloro-6-cyanopicolinate (1.0 equiv)[1][2][3]

-

Catalyst:

(5 mol%)[2][3] -

Base:

(3.0 equiv)[2][3]

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the ester substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add

quickly and seal the vessel. -

Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Workup:

Protocol C: Late-Stage Nitrile Hydrolysis (C6)

Objective: Convert the C6-cyano group to a primary amide (often required for kinase binding pockets).[1][2][3]

Materials:

Methodology:

Analytical Characterization Data (Reference)

When characterizing intermediates derived from 4-Chloro-6-cyanopicolinic acid, look for these specific spectral signatures:

| Technique | Parameter | Expected Observation |

| HPLC-MS | Isotope Pattern | Starting Material: Distinct 3:1 ratio of M : M+2 peaks (Chlorine signature).Product ( |

| 1H NMR | Pyridine Protons | Two distinct doublets (or singlets depending on resolution) in the aromatic region ( |

| IR | Nitrile Stretch | Sharp, weak band at |

| IR | Carbonyl | Strong band at |

Safety & Handling (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]

-

Cyanide Risk: While the nitrile group is stable, avoid strong reducing conditions or incineration that could release HCN gas.[1][2]

-

Acid Handling: The free acid is corrosive.[1][3] Use PPE (gloves, goggles) and handle in a fume hood.[2]

-

Waste Disposal: Segregate as halogenated organic waste.[1][2][3] Aqueous layers from cyanide hydrolysis must be treated with bleach (hypochlorite) before disposal to neutralize any potential free cyanide.[1][3]

References

-

National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 72711, 4-Chloropicolinic acid hydrazide (Derivative Context). Retrieved from [Link][2][3]

-

MDPI. (2022).[1][3] Design and Synthesis of Novel Picolinic Acid Herbicides. Molecules. Retrieved from [Link][2][3]

Technical Guide: Controlled Hydrolysis of 4-Chloro-6-cyanopicolinic Acid

Part 1: Executive Summary & Chemical Context

The Synthetic Challenge

The hydrolysis of 4-Chloro-6-cyanopicolinic acid presents a classic chemoselectivity challenge in pyridine chemistry. The objective is to convert the nitrile group (-CN) at position 6 into a carboxylic acid (-COOH) while strictly preserving the chlorine atom at position 4.

-

Primary Reaction: Acid/Base catalyzed hydrolysis of Nitrile

Amide -

Competing Side Reaction: Nucleophilic Aromatic Substitution (

) of the Chlorine at position 4 by water or hydroxide, yielding Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Mechanistic Pathway

The pyridine ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack. The presence of electron-withdrawing groups (CN and COOH) at positions 2 and 6 further activates the C4-Cl bond.

-

Alkaline Conditions (High Risk): Hydroxide ions (

) are strong nucleophiles. Refluxing in NaOH typically results in rapid displacement of the chloride, yielding the 4-hydroxy impurity. -

Acidic Conditions (Preferred): Under acidic conditions, the pyridine nitrogen is protonated, which increases the electrophilicity of the nitrile carbon but does not introduce a strong nucleophile like

. Water acts as the weak nucleophile, hydrolyzing the nitrile while leaving the C-Cl bond relatively intact.

Part 2: Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Standard Method)

Best for: Maximizing yield of the 4-Chloro product and minimizing dechlorination.

1. Reagents & Equipment

| Reagent | Specification | Role |

| Substrate | 4-Chloro-6-cyanopicolinic acid | Starting Material |

| Acid | 6M Hydrochloric Acid (HCl) | Catalyst / Solvent |

| Solvent | Water (Deionized) | Reactant / Solvent |

| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath | Reaction Vessel |

2. Step-by-Step Methodology

-

Setup: Charge a 250 mL round-bottom flask with 10.0 g (54.8 mmol) of 4-Chloro-6-cyanopicolinic acid.

-

Acid Addition: Add 100 mL of 6M HCl. The substrate may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Checkpoint: The solid should dissolve as the reaction proceeds and the intermediate amide forms.

-

Duration: Reflux for 4–6 hours . Monitor by HPLC (see Part 3) until the intermediate amide peak disappears (< 1%).

-

-

Cooling & Crystallization:

-

Remove heat and allow the solution to cool slowly to room temperature (20–25°C).

-

Further cool to 0–5°C in an ice bath. The product, 4-Chloropyridine-2,6-dicarboxylic acid, usually precipitates as a white to off-white crystalline solid due to the common ion effect (HCl) and low solubility of the diacid in cold water.

-

-

Isolation: Filter the solid using a sintered glass funnel.

-

Washing: Wash the cake with 2 x 10 mL of ice-cold 1M HCl. Note: Avoid washing with pure water if the product is highly soluble; use dilute acid to prevent loss.

-

Drying: Dry the solid under vacuum at 50°C for 12 hours.

3. Expected Yield & Specs

-

Yield: 85–92%

-

Appearance: White crystalline powder.[1]

-

Purity: >98% (HPLC).

Protocol B: Mild Peroxide Hydrolysis (Alternative)

Best for: Scenarios where strong acid reflux causes degradation, though less common for this specific substrate.

Warning: This method uses basic conditions but relies on the "Radziszewski reaction" mechanism (using

-

Dissolution: Dissolve 5.0 g of substrate in 50 mL water containing 1.1 eq of NaOH at 0°C.

-

Addition: Slowly add 30%

(2.0 eq) dropwise, maintaining temp < 10°C. -

Stirring: Allow to warm to 20°C and stir for 2 hours.

-

Quench: Carefully acidify with concentrated HCl to pH 1–2 to precipitate the diacid.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The Green path is the desired acidic route. The Red path is the undesired side reaction in base.

Caption: Reaction pathway showing the selective acidic hydrolysis (Green) versus the risk of dechlorination (Red).

Process Workflow

Caption: Step-by-step workflow for the acid-catalyzed hydrolysis protocol.

Part 4: Analytical Control & Troubleshooting

HPLC Method Parameters

To ensure the chlorine is retained and the nitrile is fully hydrolyzed, use the following Reverse Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 270 nm (Pyridine ring absorption).

| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min) | Note |

| Chelidamic Acid (OH-impurity) | 2.5 - 3.5 | Very polar, elutes early. |

| Product (Diacid) | 6.0 - 7.0 | Target peak. |

| Intermediate (Amide) | 8.0 - 9.0 | Indicates incomplete reaction. |

| Starting Material (Nitrile) | 10.0 - 11.0 | Should be non-detectable. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Yellow/Brown Product | Dechlorination / Polymerization | Reaction temp too high or traces of base present. Recrystallize from water/charcoal. |

| High Amide Content | Incomplete Hydrolysis | Extend reflux time by 2 hours. Ensure acid strength is >4M. |

| Low Yield | Product solubility | The diacid is moderately soluble in water. Ensure final slurry is at 0°C and pH < 1 before filtration. |

Part 5: References

-

Common Organic Chemistry. (2023). Standard Conditions for Nitrile Hydrolysis to Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives. (Discussing stability of 4-substituted dipicolinic acids). Retrieved from [Link]

Sources

- 1. 4-Chloropyridine Hydrochloride Supplier & Manufacturer in China | CAS 7359-42-0 | Properties, Uses, Safety Data [pipzine-chem.com]

- 2. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 5. cjhp-online.ca [cjhp-online.ca]

- 6. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apo.ansto.gov.au [apo.ansto.gov.au]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Note: Suzuki Coupling of 4-Chloro-6-cyanopicolinic Acid

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-6-cyanopicolinic acid . It addresses the specific chemoselective challenges posed by the coexistence of a free carboxylic acid, a labile nitrile group, and an electron-deficient pyridine ring.

Executive Summary & Strategic Analysis

Substrate: 4-Chloro-6-cyanopicolinic acid (4-Chloro-6-cyano-2-pyridinecarboxylic acid). Reaction Class: Palladium-catalyzed C–C bond formation (Suzuki-Miyaura).[1][2][3][4] Critical Challenge: Balancing the reactivity of the electron-deficient 4-chloro position against the solubility issues of the zwitterionic free acid and the hydrolytic instability of the 6-cyano group.

Chemoselectivity Landscape

The substrate presents a "Triad of Reactivity" that dictates the experimental design:

-

4-Chloro Position (Reactive Site): Highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group. This allows for the use of milder precatalysts compared to chlorobenzenes.

-

6-Cyano Group (Fragile Site): Susceptible to hydrolysis (to amide/carboxylic acid) under the harsh basic/aqueous conditions often required for Suzuki coupling.

-

2-Carboxylic Acid (Interfering Site): Exists as a carboxylate in basic media, potentially binding Pd(II) species (forming unreactive "palladacycles") and reducing solubility in non-polar solvents.

Decision Matrix: Direct vs. Protected Routes

-

Route A: Direct Coupling (Recommended): Utilizes the free acid (as a salt). Requires high-polarity solvent systems and excess base. Advantage:[2][5] Fewer steps. Risk:[4] Protodeboronation of the boronic acid partner.

-

Route B: Ester Protection (Alternative): Converts acid to Methyl/t-Butyl ester. Advantage:[2][5] Standard organic solubility; easier purification. Risk:[4] Hydrolysis of the nitrile during the final ester deprotection step.

Mechanistic Insight & Catalyst Selection

Electronic Activation

The 6-cyano group acts as a strong Electron Withdrawing Group (EWG), significantly lowering the LUMO energy of the C–Cl bond. This makes the oxidative addition of Pd(0) rapid. The rate-limiting step is often transmetallation , hindered by the steric bulk of the ortho-substituents (COOH and CN).

Catalyst System Recommendations

-

Primary Choice: Pd(dppf)Cl₂·CH₂Cl₂: The large bite angle of the dppf ligand facilitates the reductive elimination step, which can be sluggish in sterically crowded pyridines. It is robust against the coordinating ability of the free carboxylate.

-

High-Performance Choice: XPhos Pd G2 / G3: For sterically demanding or electron-poor boronic acids. The bulky biaryl phosphine promotes transmetallation and prevents catalyst poisoning by the pyridine nitrogen.

Detailed Experimental Protocols

Protocol A: Direct Coupling on Free Acid (High Throughput / Scale-Up Friendly)

This protocol avoids protection/deprotection steps, utilizing a biphasic system to solubilize the carboxylate salt.

Reagents:

-

Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

-

Base: K₂CO₃ (3.5 equiv) — Crucial: 1 equiv to neutralize acid, 2.5 equiv for activation.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Loading: Add 4-Chloro-6-cyanopicolinic acid, the arylboronic acid, and K₂CO₃.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. Seal the vessel immediately.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The starting material (acid) will be very polar; use an acidic mobile phase (0.1% Formic acid) to visualize.

-

-

Workup (Acidic Crash-Out):

-

Cool the mixture to room temperature.

-

Dilute with water (2x reaction volume).

-

Filter through Celite to remove Pd black (wash with water/alkali).

-

Carefully acidify the filtrate with 1N HCl to pH 3–4. The product should precipitate.

-

Filter the solid.[1] If no precipitate forms (due to product polarity), extract with EtOAc/THF (3:1) after acidification.

-

Protocol B: Methyl Ester Route (For Purification-Intensive Campaigns)

Use this if the free acid product is difficult to purify or if the boronic acid is acid-sensitive.

Phase 1: Esterification

-

Dissolve substrate in MeOH. Add SOCl₂ (2.0 equiv) dropwise at 0°C.

-

Reflux for 2 hours. Concentrate to yield Methyl 4-chloro-6-cyanopicolinate.

Phase 2: Coupling

-

Conditions: Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(PPh₃)₄ (5 mol%) in Toluene/EtOH/Water (3:1:1).

-

Temp: 80°C for 6 hours.

-

Purification: Standard silica chromatography (Hexane/EtOAc).

Phase 3: Controlled Hydrolysis (The Danger Zone)

-

Challenge: Hydrolyzing the ester without touching the nitrile.

-

Method: Use LiOH (1.1 equiv) in THF/Water at 0°C . Monitor closely. Quench immediately upon consumption of ester. Avoid refluxing NaOH, which will hydrolyze the nitrile to the amide.

Optimization Parameters & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent | Dioxane/H₂O (4:1) | The water is essential to dissolve the inorganic base and the carboxylate salt of the substrate. |

| Base | K₂CO₃ or K₃PO₄ | Strong enough to activate boronic acid, but mild enough to minimize nitrile hydrolysis compared to Hydroxides. |

| Temperature | 80–90°C | Sufficient for activation. >100°C increases risk of protodeboronation (loss of boronic acid). |

| Ligand | dppf or XPhos | Bidentate (dppf) prevents Pd-N coordination. Bulky monodentate (XPhos) accelerates oxidative addition on electron-poor rings. |

Common Failure Modes:

-

Protodeboronation: The boronic acid loses B(OH)₂ and is replaced by H.

-

Fix: Increase catalyst loading to speed up coupling vs. side reaction; use Boronic Esters (Pinacol) instead of acids; lower temperature.

-

-

Nitrile Hydrolysis: Product mass = Expected + 18 (Amide).

-

Fix: Reduce water ratio; switch base to anhydrous Cs₂CO₃ in DMF (if solubility permits).

-

Visualized Workflows (Graphviz)

Reaction Logic & Decision Tree

Figure 1: Strategic decision tree for selecting the optimal coupling route based on product requirements and stability.

Catalytic Cycle & Chemoselectivity

Figure 2: Mechanistic cycle highlighting the oxidative addition advantage and potential carboxylate interference.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Contextualizing pyridine reactivity).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. (Basis for XPhos recommendation).

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Esterification of 4-Chloro-6-cyanopicolinic acid

Topic: Esterification Protocols for 4-Chloro-6-cyanopicolinic acid Content Type: Application Note & Detailed Protocol Audience: Senior Research Scientists, Process Chemists

Executive Summary

4-Chloro-6-cyanopicolinic acid is a highly functionalized pyridine scaffold used frequently in the synthesis of agrochemicals and metalloprotease inhibitors. Its structural core presents a "chemoselectivity triangle" that challenges standard esterification protocols:

-

Acid Sensitivity: The 6-cyano (nitrile) group is susceptible to hydrolysis (to amide/acid) under aqueous acidic conditions.

-

Nucleophilic Sensitivity: The 4-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the 6-cyano group.

-

Steric/Electronic Activation: The 2-carboxylic acid is electronically deactivated for nucleophilic attack but highly acidic.

This guide outlines two field-proven protocols designed to esterify the carboxylic acid while preserving the integrity of the nitrile and chloro substituents. Protocol A (Acyl Chloride Method) is the robust standard for scale-up, while Protocol B (Alkylation) is the mild alternative for highly sensitive derivatives.

Mechanistic Analysis & Route Selection

The primary failure mode in esterifying this substrate is nitrile hydrolysis (forming the amide byproduct) or chloride displacement (forming methoxy/ethoxy analogs).

The Chemoselectivity Logic

-

Avoid Fischer Esterification: Traditional reflux in H₂SO₄/MeOH generates water, which, in the presence of strong acid and heat, hydrates the nitrile.

-

Avoid Strong Bases: Using alkoxides (e.g., NaOMe) will almost certainly trigger SNAr displacement of the 4-chloride.

-

Selected Route (Anhydrous Activation): Converting the acid to an acid chloride using Thionyl Chloride (SOCl₂) in anhydrous conditions bypasses water generation entirely, protecting the nitrile.

Decision Matrix

| Parameter | Protocol A: Thionyl Chloride | Protocol B: Alkyl Iodide/Carbonate |

| Scale | Gram to Kilogram | Milligram to Gram |

| Reagents | SOCl₂, MeOH/EtOH (anhydrous) | MeI/EtI, K₂CO₃, DMF |

| Byproducts | SO₂, HCl (Gas) | KI, CO₂ |

| Risk | HCl generation (requires venting) | Over-alkylation (rare), SNAr if heated |

| Time | 2–4 Hours | 4–12 Hours |

Visualization: Reaction Workflows

Figure 1: Mechanistic Pathway & Chemoselectivity

Caption: Figure 1. The anhydrous acid chloride pathway minimizes risks of nitrile hydrolysis and chloride displacement.

Protocol A: Thionyl Chloride Mediated Synthesis

Best for: Methyl and Ethyl esters, Scale-up (>5g). Principle: In situ generation of the acid chloride followed by quenching with alcohol.

Materials

-

Substrate: 4-Chloro-6-cyanopicolinic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) - Must be fresh/colorless.

-

Catalyst: DMF (N,N-Dimethylformamide) (0.05 eq)

-

Solvent: Anhydrous Methanol or Ethanol (Excess)

-

Apparatus: Round-bottom flask, reflux condenser, CaCl₂ drying tube or N₂ line.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge the reaction vessel with 4-Chloro-6-cyanopicolinic acid.

-